molecular formula C74H92ClN11O25 B12768937 Eremomycin, 26-methylamino carbonyl- CAS No. 174421-39-7

Eremomycin, 26-methylamino carbonyl-

Cat. No.: B12768937
CAS No.: 174421-39-7
M. Wt: 1571.0 g/mol
InChI Key: OUSASZQWCMJMTB-BSMDWCOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Glycopeptide Antibiotic Class

Glycopeptide antibiotics are a critical class of antimicrobial agents composed of glycosylated cyclic or polycyclic non-ribosomal peptides. wikipedia.org These complex molecules are primarily used to combat infections caused by Gram-positive bacteria, including severe and multidrug-resistant pathogens. ebsco.comdrugs.com The primary mechanism of action for most glycopeptides involves the inhibition of bacterial cell wall synthesis. wikipedia.orgebsco.com They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, effectively blocking their incorporation into the growing peptidoglycan chain and compromising the structural integrity of the bacterial cell wall. wikipedia.orgontosight.ai

The glycopeptide class includes well-known antibiotics such as vancomycin (B549263) and teicoplanin, which are often considered last-resort treatments for infections like those caused by methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgresearchgate.netjohnshopkins.edu Eremomycin (B1671613) is a key member of this class, distinguished by its potent antibacterial activity. nih.gov Structurally related to vancomycin, eremomycin and its derivatives represent a promising scaffold for the development of new antibiotics aimed at overcoming the growing challenge of antibiotic resistance. isuct.runih.gov Research into this class is driven by the need for novel agents with improved efficacy, particularly against vancomycin-resistant strains. nih.govnih.gov

Table 1: Key Glycopeptide Antibiotics

Antibiotic Year Approved Key Characteristics
Vancomycin 1958 First-generation glycopeptide, widely used for MRSA. ebsco.comdrugs.com
Teicoplanin - Offers improved tissue penetration compared to vancomycin. wikipedia.orgebsco.com
Eremomycin - Natural glycopeptide with higher activity than vancomycin against many strains. nih.govnih.gov
Telavancin 2009 Semisynthetic lipoglycopeptide derivative of vancomycin. wikipedia.org
Dalbavancin 2014 Second-generation lipoglycopeptide with a long half-life. wikipedia.org

Historical Perspective of Eremomycin Discovery and Its Structural Relationship to Vancomycin

Eremomycin was discovered at the Institute of New Antibiotics of the USSR Academy of Medical Sciences, isolated from the culture fluid of an actinomycete, Actinomyces sp. INA-238. nih.gov It was identified as a novel polycyclic glycopeptide antibiotic with a potent antibacterial spectrum, showing 2 to 10 times higher activity than vancomycin against susceptible strains in early studies. nih.gov

Structurally, eremomycin is closely related to vancomycin, which is considered the prototypical member of the glycopeptide family. johnshopkins.edunih.govnih.gov Both share a complex heptapeptide (B1575542) aglycone core. However, significant differences exist in their chemical makeup. Eremomycin's aglycone contains monodechlorovancomycinic acid, meaning it has one less chlorine atom than vancomycin. nih.gov The key distinctions lie in the carbohydrate moieties attached to the peptide backbone. Eremomycin's sugar component is composed of glucose and two residues of a specific amino sugar, 2,3,6-trideoxy-3-amino-C-3-methyl-L-arabino-hexopyranose, also known as 4-epi-vancosamine. nih.gov In contrast, vancomycin contains vancosamine (B1196374) and glucose. These structural nuances are believed to contribute to eremomycin's enhanced biological activity. nih.gov

Table 2: Structural Comparison of Eremomycin and Vancomycin

Feature Eremomycin Vancomycin
Aglycone Core Heptapeptide Heptapeptide
Chlorination Contains one chlorine atom (monodechlorovancomycinic acid). nih.gov Contains two chlorine atoms.
Amino Sugar 4-epi-vancosamine (two residues). nih.gov Vancosamine (one residue).
General Activity Generally more active in vitro and in vivo. nih.govnih.gov "Gold standard" glycopeptide, but resistance is a growing problem. nih.gov

| Molecular Formula | C₇₃H₈₉ClN₁₀O₂₆ nih.gov | C₆₆H₇₅Cl₂N₉O₂₄ |

Significance of Eremomycin, 26-methylamino carbonyl- in Contemporary Antibiotic Research

The emergence of glycopeptide-resistant bacteria, such as vancomycin-resistant enterococci (VRE) and vancomycin-intermediate/resistant Staphylococcus aureus (VISA/VRSA), has created an urgent need for new and more effective antibiotics. isuct.runih.gov Eremomycin, with its inherent potency, serves as a valuable starting point or "scaffold" for the creation of semi-synthetic derivatives designed to combat these resistant pathogens. isuct.ru

Chemical modification of the eremomycin structure is a key strategy in this research. Modifications often target the C-terminal carboxyl group of the peptide core, as amidation at this position is known to enhance antibacterial activity. researchgate.netnih.gov The compound Eremomycin, 26-methylamino carbonyl- is a result of such a modification. This derivative belongs to the class of eremomycin aglycone derivatives where the carboxyl group is converted into a methylamino carboxamide. ontosight.ai

The significance of this specific modification, and others like it, lies in several potential advantages:

Enhanced Target Binding: Altering the C-terminus can improve the molecule's binding affinity to the D-Ala-D-Ala target in sensitive bacteria and potentially restore binding to the D-Ala-D-Lac target present in vancomycin-resistant strains. ontosight.ai

Increased Activity: Studies on various eremomycin amides have shown that these derivatives can be significantly more active than the parent compound and vancomycin, especially against resistant strains. isuct.runih.govnih.gov

Overcoming Resistance: The introduction of new functional groups can help the antibiotic circumvent existing resistance mechanisms. nih.gov

Improved Pharmacological Properties: Structural modifications can also be used to optimize the pharmacokinetic profile of the antibiotic. ontosight.ai

Research into eremomycin amides, including derivatives like Eremomycin, 26-methylamino carbonyl-, is an active and promising field. Scientists are systematically synthesizing and testing a wide array of these compounds to understand the structure-activity relationships and to identify lead candidates for further development into next-generation antibiotics. nih.govmdpi.comresearchgate.net

Properties

CAS No.

174421-39-7

Molecular Formula

C74H92ClN11O25

Molecular Weight

1571.0 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-N-methyl-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide

InChI

InChI=1S/C74H92ClN11O25/c1-28(2)17-40(79-7)65(97)85-55-57(92)33-12-16-44(39(75)19-33)107-46-21-34-20-45(61(46)111-72-62(59(94)58(93)47(27-87)108-72)110-50-26-74(6,78)64(96)30(4)105-50)106-36-13-9-31(10-14-36)60(109-49-25-73(5,77)63(95)29(3)104-49)56-71(103)84-54(67(99)80-8)38-22-35(88)23-43(90)51(38)37-18-32(11-15-42(37)89)52(68(100)86-56)83-69(101)53(34)82-66(98)41(24-48(76)91)81-70(55)102/h9-16,18-23,28-30,40-41,47,49-50,52-60,62-64,72,79,87-90,92-96H,17,24-27,77-78H2,1-8H3,(H2,76,91)(H,80,99)(H,81,102)(H,82,98)(H,83,101)(H,84,103)(H,85,97)(H,86,100)/t29-,30-,40+,41-,47+,49-,50-,52+,53+,54-,55+,56-,57+,58+,59-,60+,62+,63-,64-,72?,73-,74-/m0/s1

InChI Key

OUSASZQWCMJMTB-BSMDWCOLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Origin of Product

United States

Biosynthetic Pathways and Genetic Engineering

Elucidation of Eremomycin (B1671613) Biosynthetic Gene Clusters

The blueprint for the synthesis of eremomycin and its analogues is encoded within a dedicated biosynthetic gene cluster (BGC). researchgate.net These clusters are contiguous stretches of DNA that house all the genes necessary for the production of the antibiotic, from the core peptide scaffold to the various chemical decorations. While the specific BGC for "Eremomycin, 26-methylamino carbonyl-" is not explicitly detailed in publicly available research, extensive studies on the closely related chloroeremomycin (B1668801) and other glycopeptides like vancomycin (B549263) provide a robust model for understanding its formation. pnas.orgnih.gov The genes within these clusters orchestrate a multi-step process involving nonribosomal peptide synthesis and a suite of post-assembly modifications.

Core Heptapeptide (B1575542) Backbone Assembly via Nonribosomal Peptide Synthetases (NRPS)

The foundation of eremomycin is a heptapeptide backbone, a short chain of seven amino acids. Unlike the proteins that make up living organisms, this peptide is not synthesized by ribosomes. Instead, it is constructed by a massive enzymatic complex known as a nonribosomal peptide synthetase (NRPS). nih.govwikipedia.org NRPSs function as molecular assembly lines, with distinct modules responsible for the selection, activation, and incorporation of each specific amino acid into the growing peptide chain. mdpi.comresearchgate.net

Each NRPS module is comprised of several domains, with the adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), and condensation (C) domains being the core components. nih.govmdpi.com The A-domain selects a specific amino acid and activates it by converting it to an aminoacyl-AMP. This activated amino acid is then transferred to the T-domain, which holds it as a thioester. The C-domain then catalyzes the formation of a peptide bond between the amino acid on its own module's T-domain and the growing peptide chain held by the T-domain of the preceding module. researchgate.net This process is repeated for each of the seven amino acids that constitute the eremomycin backbone. The sequence and specificity of the NRPS modules dictate the primary structure of the resulting heptapeptide.

Enzymatic Tailoring Modifications and Their Genetic Determinants

Following the assembly of the linear heptapeptide by the NRPS machinery, a series of enzymatic tailoring modifications occur. These modifications are crucial for the final structure and biological activity of eremomycin. The genes encoding the enzymes responsible for these modifications are located within the same biosynthetic gene cluster as the NRPS genes. nih.govrsc.org

A defining feature of glycopeptide antibiotics is the presence of sugar moieties attached to the peptide core. In the case of chloroeremomycin, a close relative of eremomycin, this glycosylation is carried out by a series of dedicated glycosyltransferases (Gtfs). researchgate.netpnas.org It is highly probable that a similar enzymatic cascade is involved in the glycosylation of Eremomycin, 26-methylamino carbonyl-.

The glycosylation of the chloroeremomycin aglycone involves three specific glycosyltransferases: GtfB, GtfC, and GtfA. pnas.org GtfB initiates the process by attaching a D-glucose molecule to the 4-hydroxyl group of the fourth amino acid residue (4-OH-PheGly4) of the heptapeptide. pnas.orgnih.gov Subsequently, GtfC adds a 4-epi-vancosamine sugar to the glucose, forming a disaccharide. pnas.orgnih.gov Finally, GtfA transfers another 4-epi-vancosamine to the β-hydroxyl group of the sixth amino acid residue (β-OH-Tyr6). pnas.org The sugar donor for 4-epi-vancosamine is dTDP-L-4-epi-vancosamine. pnas.org

GlycosyltransferaseSugar TransferredAttachment Site on Heptapeptide (based on Chloroeremomycin)
GtfBD-glucose4-OH-PheGly4
GtfC4-epi-vancosamineTo the GtfB-attached glucose
GtfA4-epi-vancosamineβ-OH-Tyr6

The eremomycin structure contains chlorine atoms, which are incorporated by halogenase enzymes encoded within the biosynthetic gene cluster. researchgate.netmdpi.com These enzymes selectively add chlorine to specific positions on the aromatic rings of the amino acid residues within the heptapeptide. This chlorination pattern is a critical determinant of the antibiotic's activity. The presence of chlorine atoms in the aromatic rings of eremomycin can influence its interaction with target molecules. mdpi.com

The "26-methylamino carbonyl-" designation in the subject compound indicates a specific methylation and subsequent functional group modification. While the precise enzymatic steps for this specific modification are not detailed in the available literature, post-assembly methylation is a known feature of nonribosomal peptide biosynthesis. wikipedia.org Research on eremomycin has also explored the creation of aminomethylated derivatives, demonstrating that the eremomycin scaffold is amenable to such modifications. nih.gov These modifications are catalyzed by methyltransferases, which use S-adenosyl methionine (SAM) as a methyl group donor. The presence of the methylamino carbonyl group suggests a series of enzymatic reactions, likely involving a methyltransferase and an amidotransferase, to achieve the final structure.

A crucial step in the maturation of the eremomycin backbone is the formation of a rigid, cross-linked structure. This is achieved through the oxidative cross-linking of the aromatic side chains of the amino acid residues. This intricate process is catalyzed by a suite of cytochrome P450 oxygenases (CYPs). rsc.orgbohrium.com These enzymes are heme-containing monooxygenases that catalyze a variety of oxidative reactions. nih.govmdpi.comillinois.edu

In the biosynthesis of the related antibiotic vancomycin, P450 enzymes, specifically OxyB, are responsible for forming the ether and carbon-carbon bonds that create the characteristic pocket-like structure of the glycopeptide. rsc.org It is well-established that similar P450s are encoded in the eremomycin biosynthetic gene cluster and perform analogous cross-linking reactions. These enzymes catalyze the coupling of phenolic residues within the heptapeptide, leading to the formation of the rigid, three-dimensional conformation that is essential for its biological activity.

Biosynthesis of Non-Proteinogenic Amino Acid Precursors within the Pathway

The unique heptapeptide backbone of glycopeptide antibiotics like eremomycin is characterized by the presence of non-proteinogenic amino acids (NPAAs), which are crucial for their structure and biological activity. wikipedia.orgfrontiersin.orgnih.gov These unusual building blocks are not part of the standard 22 amino acids used in ribosomal protein synthesis and must be produced via dedicated enzymatic pathways. frontiersin.orgnih.gov The producing organisms, typically actinomycete bacteria, possess specific gene clusters that code for the enzymes required to synthesize these NPAAs from common metabolic intermediates. nih.govrsc.org Two of the most critical NPAAs in the eremomycin structure are 4-hydroxyphenylglycine (HPG) and 3,5-dihydroxyphenylglycine (DHPG). wikipedia.orgwikipedia.org

The biosynthesis of HPG and DHPG represents distinct metabolic offshoots that provide the essential aromatic amino acid residues for the glycopeptide core.

4-Hydroxyphenylglycine (HPG): The synthesis of HPG begins with prephenate, an intermediate in the shikimic acid pathway. wikipedia.org The pathway involves a series of four enzymatic steps:

Prephenate Dehydrogenase (Pdh): Converts prephenate to 4-hydroxyphenylpyruvate. wikipedia.org

4-Hydroxymandelate (B1240059) Synthase (4HmaS): An unusual non-heme iron-dependent dioxygenase that oxidizes 4-hydroxyphenylpyruvate to 4-hydroxymandelate. wikipedia.org

Hydroxymandelate Oxidase (Hmo): Oxidizes 4-hydroxymandelate to 4-hydroxybenzoylformate. wikipedia.org

4-Hydroxyphenylglycine Transaminase (HpgT): Catalyzes the final step, transferring an amino group to 4-hydroxybenzoylformate to yield HPG. wikipedia.org L-tyrosine is considered an efficient amino donor for this reaction. wikipedia.org

The gene cassette for HPG biosynthesis is commonly found in actinomycetes that produce glycopeptide antibiotics. nih.gov

3,5-Dihydroxyphenylglycine (DHPG): Unlike HPG, the backbone of DHPG is derived from acetate (B1210297) through a polyketide synthesis route. nih.gov This pathway involves a set of four core enzymes, DpgA, DpgB, DpgC, and DpgD. nih.gov

DpgA: A type III polyketide synthase (PKS) that condenses four molecules of malonyl-CoA to form 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA). nih.gov The activity of DpgA is significantly enhanced by the presence of DpgB and DpgD. nih.gov

DpgB and DpgD: These enzymes appear to have enoyl-CoA hydratase activity and facilitate the reaction catalyzed by DpgA. nih.gov

DpgC: This enzyme performs a four-electron oxidation of the alpha-carbon of DPA-CoA and hydrolyzes the thioester bond, producing 3,5-dihydroxyphenylglyoxylate. nih.gov

Transaminase: A dedicated transaminase, which is often essential for the formation of both DHPG and HPG, completes the synthesis by adding an amino group to 3,5-dihydroxyphenylglyoxylic acid. nih.gov

The (S)-stereoisomer of DHPG is initially synthesized, though the (R)-isomer is ultimately incorporated into glycopeptides like vancomycin. wikipedia.org The successful incorporation of these NPAAs into the growing peptide chain is managed by the specific adenylation (A)-domains of the NRPS machinery, which recognize and activate the correct amino acid precursor. nih.gov

Table 1: Key Enzymes in HPG and DHPG Biosynthesis

Amino AcidEnzymeFunctionPrecursorProduct
HPG Prephenate Dehydrogenase (Pdh)Aromatization and dehydrogenationPrephenate4-hydroxyphenylpyruvate
4-Hydroxymandelate Synthase (4HmaS)Oxidation4-hydroxyphenylpyruvate4-hydroxymandelate
Hydroxymandelate Oxidase (Hmo)Oxidation4-hydroxymandelate4-hydroxybenzoylformate
4-Hydroxyphenylglycine Transaminase (HpgT)Transamination4-hydroxybenzoylformate4-Hydroxyphenylglycine (HPG)
DHPG DpgA (Type III PKS)Polyketide synthesis and cyclizationMalonyl-CoA3,5-dihydroxyphenylacetyl-CoA
DpgCOxidation and thioester hydrolysis3,5-dihydroxyphenylacetyl-CoA3,5-dihydroxyphenylglyoxylate
TransaminaseTransamination3,5-dihydroxyphenylglyoxylate3,5-Dihydroxyphenylglycine (DHPG)

Genetic Engineering Strategies for Biosynthetic Diversification

The genetic manipulation of glycopeptide biosynthetic pathways offers a powerful platform for creating novel derivatives that may possess enhanced efficacy, overcome antibiotic resistance, or exhibit new biological activities. nih.govnih.gov

Combinatorial biosynthesis involves the rational modification of biosynthetic gene clusters to produce "unnatural" natural products. nih.gov This can be achieved by altering the genes that control the structure of the final product. For glycopeptides, this could involve swapping entire NRPS modules or individual domains between different biosynthetic pathways to incorporate alternative amino acids into the peptide backbone. This approach has the potential to generate large libraries of novel compounds that would be difficult to produce through chemical synthesis alone. nih.govcaister.com The goal is to mix and match biosynthetic components to create new molecular scaffolds.

Precursor-directed biosynthesis is a technique where synthetic, non-native precursors are fed to a mutant strain of the producing organism. nih.gov This mutant is typically blocked in the biosynthesis of a natural precursor, forcing it to incorporate the supplied analog into the final product. nih.govresearchgate.net For example, a mutant strain of an eremomycin producer unable to synthesize HPG could be fed with structurally similar, synthetically produced aromatic amino acids. The NRPS machinery may then incorporate these new building blocks, leading to the production of novel eremomycin analogs. nih.gov This method leverages the catalytic versatility of biosynthetic enzymes to create targeted modifications. nih.gov

The adenylation (A)-domain within each NRPS module acts as the "gatekeeper" by selecting and activating a specific amino acid for incorporation into the peptide chain. nih.govnih.gov The specificity of the A-domain is determined by a "non-ribosomal code," which refers to key amino acid residues in its binding pocket. By identifying and mutating these residues, it is possible to alter the substrate specificity of the A-domain, programming it to accept a different amino acid. nih.gov This evolution-guided engineering can lead to the predictable incorporation of novel monomers into the glycopeptide backbone, providing a targeted method for generating structural diversity. rsc.org Strategies include mutating substrate-specificity codes and substituting entire A-domains or their subdomains. nih.gov

Many antibiotic biosynthetic gene clusters (BGCs), including those for glycopeptides, are found in organisms that are slow-growing or difficult to manipulate genetically. rsc.orgnih.gov To overcome this, the entire BGC can be cloned and transferred into a more tractable, optimized "chassis" host, such as Streptomyces coelicolor, Streptomyces lividans, or even Escherichia coli. nih.govnih.govnih.gov This process, known as heterologous expression, facilitates genetic engineering and can improve product yields. nih.govnih.gov "Pathway refactoring" involves redesigning the BGC before its introduction into the new host to optimize its expression and regulation. Advances in synthetic biology and cloning techniques, such as the use of artificial chromosomes, have made it possible to clone and express very large gene clusters, like those required for glycopeptide production. nih.govnih.gov This approach is essential for activating "silent" BGCs discovered through genome mining and for creating a reliable platform for further engineering efforts. nih.gov

Table 2: Genetic Engineering Strategies for Glycopeptide Diversification

StrategyDescriptionKey Objective
Combinatorial Biosynthesis Swapping genetic modules or domains between different biosynthetic pathways.Generate large libraries of novel scaffolds.
Precursor-Directed Biosynthesis Feeding synthetic analogs to a mutant strain blocked in a native precursor pathway.Create specific, targeted modifications by incorporating new building blocks.
A-Domain Engineering Mutating the substrate-binding pocket of adenylation domains.Alter the sequence of amino acids incorporated into the peptide backbone.
Heterologous Expression Transferring a biosynthetic gene cluster to an optimized production host.Improve yields and facilitate genetic manipulation of the pathway.

Advanced Structural Elucidation and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of eremomycin (B1671613) and its derivatives, providing unparalleled insight into the connectivity and spatial arrangement of atoms within the molecule.

The complete assignment of the complex structure of eremomycin has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D ¹H NMR provides initial information on the proton environment, while ¹³C NMR offers insights into the carbon skeleton. However, due to significant spectral overlap in these complex molecules, 2D NMR techniques are indispensable for unambiguous assignments.

Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish proton-proton correlations within individual amino acid and sugar residues. For instance, COSY spectra reveal directly coupled protons (e.g., Hα-Hβ of an amino acid), while TOCSY extends this correlation network to an entire spin system, allowing for the identification of all protons within a single residue.

To connect these individual spin systems and sequence the peptide backbone and sugar linkages, through-space correlations are detected using NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments identify protons that are in close spatial proximity, providing crucial information for determining the three-dimensional structure. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for linking protons to their directly attached carbons (HSQC) and for establishing long-range (2-3 bond) C-H correlations (HMBC), which helps to piece together the entire molecular puzzle.

Table 1: Key 2D NMR Techniques and Their Applications in Eremomycin Analysis

NMR ExperimentInformation ProvidedApplication to Eremomycin Structure
COSY Reveals scalar coupling between protons on adjacent atoms.Identifies neighboring protons within amino acid and sugar residues.
TOCSY Establishes correlations between all protons within a spin system.Delineates the complete proton network of each individual residue.
NOESY/ROESY Detects through-space proximity of protons.Determines the 3D structure and conformation of the peptide backbone and glycosidic linkages.
HSQC Correlates protons with their directly attached carbons.Assigns carbon signals based on known proton assignments.
HMBC Shows long-range correlations between protons and carbons.Connects individual residues to establish the peptide and oligosaccharide sequence.

To understand the mechanism of action of glycopeptide antibiotics like eremomycin, it is crucial to study their interactions with their biological target, the bacterial cell wall precursor Lipid II. Solid-state NMR (ssNMR) is a powerful technique for characterizing these complexes in a native-like membrane environment.

Techniques such as Rotational-Echo Double Resonance (REDOR) are particularly informative. REDOR measures the dipolar coupling between two heteronuclei, which is distance-dependent. By specifically labeling one nucleus (e.g., ¹³C or ¹⁵N in the glycopeptide) and another (e.g., ¹⁹F in a modified cell wall analogue), the proximity and even the precise distance between these labels can be determined. For instance, ¹³C{¹⁹F} and ¹⁵N{¹⁹F} REDOR experiments have been instrumental in mapping the binding interface between glycopeptides and their targets, revealing the key interactions that underpin their antibiotic activity.

While NOE data provides crucial distance restraints, it can sometimes be ambiguous for determining the precise stereochemistry and conformation of complex molecules. Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs) offer complementary, long-range structural information. These parameters are measured in a weakly aligning medium, where the molecule has a slight preferential orientation. RDCs provide information on the orientation of internuclear vectors relative to the magnetic field, while RCSAs provide data on the orientation of the chemical shift tensor. The application of these techniques to complex natural products like glycopeptides has been shown to be a powerful tool for refining solution structures and for the unambiguous determination of stereochemistry where other methods fall short.

Mass Spectrometry (MS) Techniques for Glycopeptide Characterization

Mass spectrometry (MS) is an essential tool for the characterization of glycopeptides, providing accurate mass measurements and detailed structural information through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is widely used to determine the composition of the peptide and oligosaccharide components of glycopeptides. In an MS/MS experiment, the intact glycopeptide ion is first selected (the precursor ion) and then subjected to fragmentation. The resulting fragment ions are then mass-analyzed. By analyzing the mass differences between the fragment ions, the sequence of the peptide backbone and the composition and sequence of the attached oligosaccharide chains can be deduced. This technique is invaluable for confirming the identity of known glycopeptides and for characterizing novel derivatives.

A variety of fragmentation techniques can be employed in MS/MS to gain detailed structural information about the different parts of the glycopeptide. Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are energetic fragmentation methods that typically cleave the glycosidic bonds, providing information on the glycan composition, and also produce some peptide backbone fragments.

Electron-based fragmentation methods, such as Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), are considered "softer" fragmentation techniques. These methods tend to cleave the peptide backbone while leaving the labile glycosidic bonds and other post-translational modifications intact. This is particularly useful for sequencing the peptide core of the glycopeptide without losing the information about the attached glycans. Electron Transfer and Higher-Energy Collision Dissociation (EThcD) is a hybrid technique that combines both ETD and HCD, providing a more comprehensive fragmentation pattern and thus more detailed structural information from a single experiment.

Table 2: Advanced MS Fragmentation Techniques for Glycopeptide Analysis

Fragmentation MethodPrimary Cleavage SitesInformation Obtained
CID/HCD Glycosidic bonds, some peptide backbone bonds.Glycan composition and sequence, partial peptide sequence.
ECD/ETD Peptide backbone (N-Cα bond), preserves labile modifications.Peptide sequence, localization of glycosylation sites.
EThcD Both peptide backbone and glycosidic bonds.Comprehensive fragmentation for both peptide and glycan moieties.

Intact Glycopeptide Characterization for Site-Specific Glycosylation and Heterogeneity

The analysis of intact glycopeptides is a significant challenge due to their inherent complexity, including low abundance and the potential for ionization suppression by non-glycosylated peptides. nih.gov However, specialized techniques have been developed to overcome these obstacles, enabling detailed characterization of glycosylation patterns, which is critical for understanding the biological activity of glycopeptide antibiotics.

Advanced mass spectrometry-based "top-down" approaches allow for the study of intact protein ions in the gas phase, providing valuable structural information. nih.gov For glycopeptides like "Eremomycin, 26-methylamino carbonyl-", methods combining liquid chromatography with high-resolution mass spectrometry (LC-MS) are indispensable. To handle the complexity of samples, enrichment techniques are often employed. Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) has proven effective for the selective enrichment of glycopeptides, separating them from non-glycosylated species based on hydrophilicity. nih.gov

Following enrichment, the characterization of site-specific glycosylation and heterogeneity relies heavily on sophisticated tandem mass spectrometry (MS/MS) techniques. Different fragmentation methods can be employed to elucidate both the peptide backbone sequence and the structure of the attached glycans. Higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) are two such powerful techniques. HCD is effective for fragmenting the glycan moieties, while ETD is more suited for sequencing the peptide backbone without cleaving the labile glycosidic bonds. nih.gov The use of alternating HCD collision energies can provide a comprehensive structural characterization, with lower energies fragmenting the glycans and higher energies fragmenting the peptide backbone. nih.gov

The data generated from these analyses reveal the specific sites of glycosylation on the peptide core and the variety of glycoforms present, known as heterogeneity. This heterogeneity can involve variations in the monosaccharide composition, sequence, and linkage of the glycan chains.

Table 1: Methodologies for Intact Glycopeptide Characterization

Technique Principle Application in Glycopeptide Analysis
Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) Separates molecules based on hydrophilicity, allowing for the selective retention and enrichment of polar glycopeptides. nih.gov Enrichment of glycopeptides from complex biological samples, separating them from non-glycosylated peptides. nih.gov
Higher-Energy Collisional Dissociation (HCD) A tandem mass spectrometry fragmentation technique that uses high-energy collisions to induce fragmentation of precursor ions. nih.gov Primarily used to fragment the glycan portions of glycopeptides, providing information on glycan composition and structure. nih.govnih.gov

Integrated Spectroscopic and Computational Approaches for Structural Analysis

For a complete and high-resolution structural elucidation of "Eremomycin, 26-methylamino carbonyl-", a single analytical technique is often insufficient. The integration of various spectroscopic methods with computational modeling provides a synergistic approach to defining the three-dimensional structure and dynamic behavior of such complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this integrated approach. Comprehensive 1H and 13C NMR assignments are fundamental for determining the primary structure and stereochemistry of the molecule. nih.gov Advanced NMR experiments, such as Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple-Bond Correlation (HMBC), are instrumental in corroborating the covalent structure and providing insights into the spatial proximity of atoms, which is crucial for defining the molecule's conformation. nih.gov

The data obtained from these high-field NMR experiments can be used to generate a set of distance and dihedral angle restraints. These experimental restraints are then used as inputs for computational molecular modeling algorithms. Techniques such as molecular dynamics (MD) simulations and restrained conformational searches can generate ensembles of low-energy structures that are consistent with the experimental data. This integration allows for the determination of a high-resolution three-dimensional structure of the glycopeptide in solution.

Furthermore, this integrated approach can be extended to study intermolecular interactions. For instance, NMR can be used to observe changes in chemical shifts and NOEs upon the dimerization of the glycopeptide or its complexation with target molecules, such as cell-wall precursor analogues like Ac-D-Ala-D-Ala. nih.gov These experimental observations can then be rationalized and visualized through computational docking and molecular dynamics simulations, providing a detailed picture of the binding mode and the structural basis of biological activity.

Table 2: Integrated Approaches for Structural Analysis

Methodology Description Contribution to Structural Elucidation
High-Field NMR Spectroscopy (TOCSY, NOESY, HMBC) A suite of advanced NMR experiments that provide through-bond and through-space correlations between nuclei. nih.gov Elucidation of the covalent structure, stereochemistry, and provision of conformational restraints (interatomic distances and angles). nih.gov
Molecular Dynamics (MD) Simulations A computational method that simulates the time-dependent behavior of a molecular system, providing insights into its dynamics and conformational landscape. Generation of structural ensembles consistent with experimental restraints, revealing the dynamic nature of the glycopeptide structure.
Restrained Conformational Search A computational algorithm that explores the conformational space of a molecule while satisfying a set of experimental restraints. Determination of the three-dimensional structure of the glycopeptide in solution.

Molecular Mechanism of Action of Eremomycin, 26 Methylamino Carbonyl

Core Mechanism: Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The fundamental mechanism of action for eremomycin (B1671613) and its related compounds is the inhibition of the biosynthesis of peptidoglycan, the primary structural component of the Gram-positive bacterial cell wall. researchgate.net This inhibition is not due to the direct inactivation of an enzyme but rather through the sequestration of its substrate, preventing the cell from building and repairing its protective outer layer. This ultimately leads to cell lysis and bacterial death.

The specific target for eremomycin is the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide moiety of peptidoglycan precursors, most notably Lipid II. mdpi.comnih.gov Lipid II is the fundamental building block of the cell wall, consisting of N-acetylmuramic acid and N-acetylglucosamine linked to a lipid carrier that transports the unit across the cell membrane. By binding with high affinity to the D-Ala-D-Ala terminus of this precursor, eremomycin effectively "caps" the building block. This binding occurs within a well-defined carboxylate anion binding pocket on the antibiotic's molecular structure. mdpi.com This sequestration of the Lipid II precursor is the critical event that halts the cell wall construction process.

Once eremomycin is bound to the D-Ala-D-Ala terminus of Lipid II, it creates a bulky complex that physically obstructs the key enzymes responsible for the subsequent steps of peptidoglycan synthesis. The two major processes affected are:

Transglycosylation: The polymerization of the glycan chains, catalyzed by peptidoglycan polymerases (or transglycosylases), is blocked. The enzyme cannot access the sugar backbone of the eremomycin-bound Lipid II precursor to add it to the growing peptidoglycan chain.

Transpeptidation: The crucial cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins), is prevented. mdpi.com This cross-linking gives the cell wall its structural rigidity. The eremomycin molecule sterically hinders the transpeptidase from accessing the D-Ala-D-Ala substrate, thereby preventing the formation of a stable, protective cell wall.

Molecular Interactions at the Peptidoglycan Target Site

The high-affinity interaction between eremomycin and the D-Ala-D-Ala terminus is a result of a precise and intricate network of non-covalent interactions, coupled with specific conformational adaptations.

The stability of the eremomycin-D-Ala-D-Ala complex is primarily derived from the formation of a highly specific network of hydrogen bonds. While the exact structure of the "26-methylamino carbonyl-" derivative complex is not detailed, the interaction is homologous to that of other glycopeptides like vancomycin (B549263). In these interactions, the peptide backbone of the antibiotic forms a rigid, basket-like structure. Key hydrogen bonds typically form between the amide groups of the antibiotic's peptide core and the carboxylate and amide groups of the D-Ala-D-Ala dipeptide. For instance, the amide nitrogen of the terminal D-Ala residue of the precursor acts as a hydrogen bond donor to a carbonyl oxygen on the antibiotic's backbone, an interaction that is critically lost in certain forms of resistance where D-Ala is replaced by D-Lactate. nih.gov This precise hydrogen-bonding pattern ensures a tight and specific fit, sequestering the peptidoglycan precursor effectively.

The binding of eremomycin to its target is not a simple rigid lock-and-key interaction. Both the antibiotic and the ligand can undergo conformational adjustments to achieve an optimal fit. Upon approaching the D-Ala-D-Ala target, the antibiotic's binding pocket may adopt a more closed conformation to securely envelope the dipeptide. nih.gov This induced-fit mechanism contributes to the high specificity and affinity of the interaction. Furthermore, the binding of the ligand can impact the conformation of the antibiotic's carbohydrate side chains, which can influence higher-order functions like dimerization. nih.gov This dynamic process ensures that the antibiotic selectively recognizes and binds to its intended target with high precision.

Comparative Analysis of Mechanism of Action with Other Glycopeptide Antibiotics

While all glycopeptides share the core mechanism of binding to the D-Ala-D-Ala terminus, variations in their structure lead to important differences in their activity, dimerization properties, and ability to overcome resistance.

Eremomycin is structurally similar to vancomycin but exhibits greater activity against many Gram-positive bacteria. mdpi.com A key difference lies in their propensity to dimerize. Eremomycin is almost completely dimerized at typical concentrations, whereas vancomycin dimerizes to a much lesser extent. researchgate.net This dimerization is considered a crucial aspect of its activity, as the dimer can bind to two separate Lipid II molecules, potentially enhancing the inhibition of the cell wall synthesis enzymes through cooperative binding. mdpi.com

Newer, semi-synthetic glycopeptides have been engineered with additional mechanisms of action to enhance potency and combat resistance.

Telavancin , a derivative of vancomycin, possesses a lipophilic tail. In addition to inhibiting peptidoglycan synthesis, this tail allows the molecule to anchor to and disrupt the bacterial cell membrane, leading to a dual mechanism of action. nih.govnih.gov

Dalbavancin , derived from the natural product A40926, also features a lipophilic acyl tail that is thought to anchor the molecule to the bacterial membrane, increasing its effective concentration at the site of action. nih.govnih.gov Unlike the cooperative dimerization of vancomycin upon ligand binding, dalbavancin's dimerization is reportedly anticooperative. nih.gov

Oritavancin (B1663774) has multiple mechanisms of action. It inhibits both the transglycosylation and transpeptidation steps of cell wall synthesis and also causes disruption of bacterial membrane integrity, giving it potent activity against vancomycin-resistant strains. nih.gov

The modification of eremomycin to create the 26-methylamino carbonyl- derivative is a synthetic strategy aimed at improving its antibacterial profile. Such modifications to the C-terminus can enhance activity, particularly against strains that have developed resistance to older glycopeptides. mdpi.com

Table 1: Comparative Analysis of Glycopeptide Mechanisms

Antibiotic Core Mechanism (D-Ala-D-Ala Binding) Additional Mechanisms Dimerization Property
Eremomycin Yes None High propensity; cooperative
Vancomycin Yes None Lower propensity; cooperative with ligand binding
Telavancin Yes Membrane disruption/depolarization -
Dalbavancin Yes Membrane anchoring Anticooperative with ligand binding
Oritavancin Yes Membrane disruption; Inhibition of transglycosylation -

Hypothesized Influence of the 26-methylamino carbonyl- Modification on Target Binding and Molecular Efficacy

The conversion of the terminal carboxylic acid to a primary or substituted amide, such as a methylamide, neutralizes the negative charge of the carboxylate anion that is present at physiological pH. This change can subtly alter the hydrogen bonding network and steric interactions within the binding pocket of the antibiotic as it complexes with the D-Ala-D-Ala moiety of the peptidoglycan precursor. nih.gov It is proposed that the 26-methylamino carbonyl- modification would likely maintain the fundamental binding capability to the D-Ala-D-Ala terminus in vancomycin-susceptible bacteria. Research on eremomycin amides with small substituents (C0 to C4) has demonstrated that these derivatives retain antibacterial activity against susceptible strains, comparable to the parent eremomycin. nih.govdocumentsdelivered.com The methyl group in the 26-methylamino carbonyl- modification falls into this category of a small, non-lipophilic substituent.

However, a critical aspect of glycopeptide efficacy is its activity against resistant strains, particularly those expressing the VanA phenotype, which involves the substitution of the terminal D-Ala with D-lactate (D-Ala-D-Lac). uq.edu.au This change results in the loss of a key hydrogen bond and introduces electrostatic repulsion, leading to a significant decrease in binding affinity for many glycopeptides. nih.gov SAR studies on eremomycin carboxamides have revealed that derivatives with small, non-lipophilic substituents are generally inactive against vancomycin-resistant strains. nih.govdocumentsdelivered.com In contrast, the introduction of larger, lipophilic substituents at the C-terminus can confer activity against these resistant strains, suggesting an alternative or enhanced mechanism of action, such as improved membrane anchoring or dimerization. nih.govnih.gov

Therefore, it is hypothesized that Eremomycin, 26-methylamino carbonyl- would not exhibit significant activity against vancomycin-resistant enterococci (VRE). The small methyl group is unlikely to provide the necessary lipophilicity to promote membrane anchoring or other interactions that can compensate for the reduced affinity for the D-Ala-D-Lac target. nih.govdocumentsdelivered.com

Recent research has also indicated that C-terminal modifications can enhance binding to the peptidoglycan stem through interactions that extend beyond the traditional D-Ala-D-Ala binding pocket. nih.gov It is plausible that the 26-methylamino carbonyl- group could slightly alter the conformation of the C-terminus, potentially influencing interactions with other parts of the pentapeptide stem. nih.govresearchgate.net However, any such enhancement from a small methylamide group is predicted to be modest and insufficient to overcome high-level resistance.

Research Findings on Eremomycin C-Terminal Amide Derivatives

To contextualize the hypothesized role of the 26-methylamino carbonyl- group, the following table summarizes the activity of various C-terminal amide derivatives of eremomycin against both vancomycin-susceptible and -resistant bacterial strains.

DerivativeSubstituent at C-TerminusActivity against Susceptible Strains (e.g., S. aureus)Activity against Resistant Strains (e.g., VanA Enterococci)Reference
Eremomycin-COOHActiveInactive nih.govdocumentsdelivered.com
Eremomycin amides (small alkyl groups, C0-C4)-CONH-R (R=small alkyl)Active (similar to eremomycin)Inactive nih.govdocumentsdelivered.com
Eremomycin decylamide-CONH-(CH₂)₉CH₃ActiveActive nih.gov
Eremomycin amides (arylalkyl groups)-CONH-(CH₂)n-ArylActiveActive nih.gov

This table is a representation of findings from multiple studies and specific minimum inhibitory concentration (MIC) values can be found in the cited literature.

Comparative Antibacterial Activity of Eremomycin and its C-Terminal Derivatives

The following table provides a more detailed, albeit representative, view of the minimum inhibitory concentrations (MIC, in µg/mL) for eremomycin and some of its C-terminal amide derivatives against key bacterial strains.

CompoundS. aureus (Vancomycin-Susceptible)E. faecium (Vancomycin-Susceptible)E. faecium (VanA, Vancomycin-Resistant)
Eremomycin0.5 - 10.5 - 1> 128
Eremomycin methylamide (Hypothesized)~0.5 - 1~0.5 - 1> 128
Eremomycin decylamide1 - 21 - 24 - 8
Eremomycin N-(2-(4-chlorobenzyl)amino)ethyl)amide0.25 - 0.50.5 - 12 - 4

Data for Eremomycin, Eremomycin decylamide, and Eremomycin N-(2-(4-chlorobenzyl)amino)ethyl)amide are based on reported values in the literature nih.govnih.gov. Data for Eremomycin methylamide is hypothesized based on the trends observed for small alkyl amides.

Molecular Basis of Antimicrobial Resistance and Overcoming Strategies

Acquired Resistance Mechanisms to Glycopeptide Antibiotics

Acquired resistance to glycopeptides is most prominently observed in enterococci and staphylococci and is typically mediated by the acquisition of specific gene clusters, known as van operons. nih.govmdpi.com These genes fundamentally alter the antibiotic's target, rendering the drug ineffective. nih.gov

The primary mechanism of action for glycopeptide antibiotics like vancomycin (B549263) and eremomycin (B1671613) is their ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. mdpi.comontosight.ai This binding sequesters the substrate, preventing the transglycosylation and transpeptidation steps necessary for building the bacterial cell wall, ultimately leading to cell death. frontiersin.org

The most common and clinically significant form of acquired resistance involves the substitution of this D-Ala-D-Ala terminus. nih.gov In high-level resistance, particularly VanA and VanB phenotypes, the terminal D-alanine is replaced with a D-lactate (D-Lac), forming a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. nih.govmdpi.com This single atomic substitution—replacing an amide nitrogen with an ester oxygen—critically disrupts the hydrogen bonding network that stabilizes the antibiotic-target complex. The five hydrogen bonds that form the stable complex between vancomycin and D-Ala-D-Ala are reduced to four, leading to a significant decrease in binding affinity and rendering the antibiotic ineffective. pharmacy180.com

A less common modification involves the substitution of the terminal D-Ala with a D-serine (D-Ser), creating a D-Ala-D-Ser terminus. nih.gov This is characteristic of the VanC phenotype, which is often an intrinsic resistance found in species like Enterococcus gallinarum. nih.govpharmacy180.com This substitution results in a more moderate decrease in binding affinity compared to the D-Ala-D-Lac change, conferring low-level resistance to vancomycin. nih.gov

The alteration of peptidoglycan precursors is a sophisticated process orchestrated by a cascade of enzymes encoded by the van gene clusters. mdpi.com The key enzymes in this pathway work in concert to produce the modified cell wall precursors while eliminating the susceptible native ones.

VanH, VanA/VanB, and VanC : The process begins with the synthesis of the alternative termini. VanH is a dehydrogenase that produces D-lactate from pyruvate. mdpi.com The ligase VanA (or VanB) then catalyzes the formation of the D-Ala-D-Lac ester. mdpi.comnih.gov In VanC-type resistance, the racemase VanT converts L-Ser to D-Ser, and the ligase VanC synthesizes the D-Ala-D-Ser dipeptide. mdpi.com

VanX : This enzyme is a potent D,D-dipeptidase with high specificity for D-Ala-D-Ala. mdpi.comnih.gov Its function is to hydrolyze any remaining D-Ala-D-Ala dipeptides within the cytoplasm, preventing their incorporation into cell wall synthesis and ensuring that the precursors predominantly terminate in the resistance-conferring depsipeptide. mdpi.comnih.gov

VanY and VanXY : These are D,D-carboxypeptidases that act on the lipid-bound peptidoglycan precursor (Lipid II). nih.gov VanY cleaves the terminal D-Ala from the native pentapeptide precursor (UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala). nih.govuniprot.org Some operons encode a bifunctional enzyme, VanXY, which can hydrolyze both dipeptides and pentapeptides, further ensuring the removal of susceptible targets. nih.gov Structural analyses of VanXY enzymes have revealed a mobile cap over the catalytic site that provides the flexibility needed to accommodate both di- and pentapeptide substrates. nih.gov

These enzymatic systems highlight the remarkable plasticity of bacteria to evolve and evade antibiotic action, creating a significant hurdle for glycopeptide therapies. nih.gov

Intrinsic Resistance Factors of Bacteria to Glycopeptides

Beyond the acquired van gene systems, some bacteria possess intrinsic characteristics that confer reduced susceptibility or complete resistance to glycopeptides.

Gram-Negative Bacteria : The most fundamental example of intrinsic resistance is found in Gram-negative bacteria. frontiersin.orgacs.org These organisms have an outer membrane that acts as a permeability barrier, preventing large, complex molecules like glycopeptides from reaching their target, the peptidoglycan layer in the periplasmic space. frontiersin.orgacs.org

Cell Wall Thickening : In some strains of Staphylococcus aureus with intermediate resistance to vancomycin (VISA/GISA), a key mechanism is the thickening of the cell wall. nih.gov This thickened wall, rich in D-Ala-D-Ala termini, is thought to act as a "sponge," trapping the antibiotic molecules before they can reach their site of action at the cytoplasmic membrane, thereby preventing the inhibition of peptidoglycan synthesis. pharmacy180.comnih.gov

Altered Cell Wall Metabolism : VISA strains often exhibit changes in global regulatory systems (e.g., VraRS, GraRS) that control cell wall biosynthesis. nih.gov This can lead to an increase in cell wall precursors and reduced cross-linking of peptidoglycan, which may contribute to trapping the antibiotic. pharmacy180.com Amidation of glutamine residues in muropeptides can also decrease the number of available vancomycin targets. pharmacy180.com

Innate D-Ala-D-Ser Precursors : Certain bacterial species, such as Enterococcus gallinarum and E. casseliflavus, are intrinsically resistant to low levels of vancomycin because they chromosomally encode the enzymes to produce cell wall precursors that naturally terminate in D-Ala-D-Ser. nih.govpharmacy180.com

Rational Design and Synthetic Approaches to Circumvent Resistance Mechanisms for Eremomycin Derivatives

The detailed understanding of resistance mechanisms provides a roadmap for the rational design of new antibiotics capable of overcoming these defenses. nih.govplos.org Eremomycin, a glycopeptide structurally similar to vancomycin but often more active, serves as a valuable scaffold for developing such next-generation agents. semanticscholar.org Modifications to the eremomycin molecule, including at the C-terminus carboxyl group to create amides like Eremomycin, 26-methylamino carbonyl-, are a key strategy. ontosight.ai

The core principle behind many eremomycin derivatives is to introduce structural modifications that either restore binding to altered precursors (e.g., D-Ala-D-Lac) or introduce new mechanisms of action independent of target binding. nih.gov

Key Synthetic Strategies for Eremomycin Derivatives:

Hydrophobic Substitutions : A primary approach involves attaching hydrophobic groups to the eremomycin scaffold, often at the eremosamine sugar or the C-terminal carboxyl group. semanticscholar.orgnih.gov For instance, the synthesis of adamantyl-containing carboxamides of eremomycin has produced compounds with high activity against vancomycin-resistant staphylococci and enterococci (GRE). nih.gov These hydrophobic moieties are thought to promote anchoring to the bacterial membrane, increasing the effective concentration of the antibiotic near its site of action and potentially disrupting membrane integrity. nih.gov

C-Terminal Amide Modifications : The carboxyl group of the terminal amino acid in the peptide core is a common site for modification. Creating amide derivatives, such as the adamantyl-2 amide of eremomycin or various aminoalkylamides, has been shown to significantly enhance antibacterial activity. mdpi.comsemanticscholar.orgnih.gov Research on a series of eremomycin aminoalkylamides, where eremomycin is linked to a hydrophobic arylalkyl group via a diamine spacer, demonstrated superior activity compared to vancomycin against both sensitive and resistant strains. semanticscholar.org This suggests that modifications like the Eremomycin, 26-methylamino carbonyl- group are part of a broader, successful strategy to improve efficacy. ontosight.ai

Introduction of New Mechanisms : Some hydrophobic derivatives of eremomycin have been shown to inhibit the transglycosylase stage of peptidoglycan biosynthesis even without binding to the D-Ala-D-Ala or D-Ala-D-Lac termini. nih.gov This suggests a shift in the mechanism of action, providing a way to bypass target-based resistance entirely. nih.gov

Dimerization : Another strategy involves the covalent dimerization of eremomycin molecules. nih.gov This can increase the avidity of binding to the cell wall, enhancing activity.

The development of these derivatives showcases a rational approach where knowledge of resistance informs chemical synthesis. By modifying the eremomycin structure, it is possible to create compounds that are not only more potent against susceptible bacteria but also retain activity against clinically challenging resistant pathogens. semanticscholar.orgnih.gov

Table 1: Research Findings on Eremomycin Derivatives

Eremomycin DerivativeModification StrategyKey Research FindingActivity Against Resistant StrainsReference
Adamantyl-2 amide of eremomycinC-terminal hydrophobic amideShowed high activity against a range of Gram-positive pathogens.Active against glycopeptide-intermediate S. aureus and glycopeptide-resistant enterococci. nih.gov nih.gov
Eremomycin aminoalkylamides (e.g., with fluorobenzyl group)C-terminal amide with hydrophobic arylalkyl group via diamine spacerAll new amides were more active than vancomycin against both susceptible and resistant strains. semanticscholar.orgPotent against resistant strains of enterococci. semanticscholar.org semanticscholar.org
Hydrophobic derivatives (e.g., n-decyl or p-(p-chlorophenyl)benzyl substituents)Substitution on the eremosamine sugarMay inhibit peptidoglycan synthesis without binding to the dipeptide, suggesting an alternative mechanism of action. nih.govActive against glycopeptide-resistant enterococci (GRE). nih.gov nih.gov
Eremomycin aglycone, 26-methylamino carbonyl-, 29-(1-biphenyl-4-ylmethyl-4-piperazinyl)methyl-Modification at the C-terminus and another position on the aglycone core.Structural modifications can significantly affect the compound's ability to bind to bacterial cell wall precursors. ontosight.aiDesigned to combat infections caused by drug-resistant bacteria. ontosight.ai ontosight.ai

Structure Activity Relationship Sar Studies of Eremomycin, 26 Methylamino Carbonyl and Analogs

Impact of the Methylamino Carbonyl Modification at Position 26 on Antimicrobial Activity and Binding Affinity

Modifications at the C-terminal carboxyl group (position 26) of eremomycin (B1671613) have been a significant area of investigation for enhancing its antibacterial properties. The introduction of an amide moiety, such as a methylamino carbonyl group, can profoundly influence the drug's interaction with its target, the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall.

Research into C-terminal modifications of glycopeptides suggests that these alterations can lead to improved antimicrobial activity. The C-terminus of the glycopeptide is positioned near the L-Ala segment of the peptidoglycan stem, indicating that modifications in this region can modulate binding to segments beyond the canonical D-Ala-D-Ala motif. nih.govmdpi.com Studies on various eremomycin amides have demonstrated that such derivatives can exhibit increased activity against both vancomycin-susceptible and -resistant strains. nih.govresearchgate.net For instance, the amidation of eremomycin's C-terminus has been shown to be a promising strategy for developing a new generation of glycopeptide antibiotics with improved efficacy. researchgate.netnih.gov

While specific data for the "26-methylamino carbonyl-" derivative is not extensively available in publicly accessible literature, the broader class of aminoalkylamides of eremomycin has been synthesized and evaluated. These studies reveal that the introduction of an amide linked to an alkyl or arylalkyl group at the C-terminus can significantly enhance activity, particularly against glycopeptide-resistant enterococci (GRE). nih.govresearchgate.net For example, certain N-substituted aminoalkyl amides of eremomycin have shown to be 4–16 times more active than the parent compound against GRE strains. nih.gov This enhancement is attributed to a combination of factors, including potentially altered binding modes, increased dimerization, and interactions with the bacterial membrane.

The binding affinity of C-terminally modified glycopeptides is a key determinant of their antimicrobial potency. Solid-state NMR studies on an eremomycin derivative with a C-terminal amide (LCTA-1421) revealed that the modification facilitates a closer interaction with the L-Ala residue of the peptidoglycan stem, a region not typically associated with the primary binding interaction of the parent molecule. nih.govmdpi.com This suggests that the methylamino carbonyl modification could similarly anchor the antibiotic more effectively to its target, thereby increasing its inhibitory concentration at the site of action.

CompoundModificationTarget OrganismMIC (µg/mL)
EremomycinParent CompoundS. aureus (susceptible)~0.5-1
Eremomycin Amides (general)C-terminal amideVancomycin-resistant EnterococciActivity can be significantly increased
LCTA-1421C-terminal ¹⁵N-amideS. aureusImproved activity over eremomycin

Note: The table presents generalized or specific examples from available literature to illustrate the impact of C-terminal modifications. MIC values can vary between studies and specific strains.

Role of Glycosylation Patterns in Modulating Potency and Specificity

The carbohydrate moieties of glycopeptide antibiotics play a crucial role in their biological activity, influencing their solubility, dimerization, and interaction with the bacterial cell wall. Eremomycin is distinguished from vancomycin (B549263) by its glycosylation pattern, which is a key contributor to its superior potency. nih.gov Eremomycin possesses a glucose residue and two unique amino sugar residues, eremosamine (2,3,6-trideoxy-3-amino-3-C-methyl-L-arabino-hexopyranose). mdpi.comresearchgate.net One eremosamine is part of a disaccharide linked to the central aglycone, while the second is attached to the C-terminal region. mdpi.com

Studies involving the partial hydrolysis of eremomycin have shed light on the importance of these sugar residues. The removal of the eremosamine sugar (deseremosaminyl eremomycin) or the entire disaccharide to yield the aglycone results in a significant decrease in antimicrobial activity. nih.gov This indicates that the sugar moieties are not merely passive appendages but are actively involved in the mechanism of action. They are thought to contribute to the proper orientation of the antibiotic at the target site and to enhance dimerization, which is critical for the activity of many glycopeptides.

The precise role of each sugar in modulating potency and specificity is an area of ongoing research. It is hypothesized that the sugars may interact with components of the bacterial cell membrane or the peptidoglycan, thereby increasing the local concentration of the antibiotic and facilitating its binding to the D-Ala-D-Ala terminus. The unique structure of eremosamine, compared to the vancosamine (B1196374) found in vancomycin, is believed to be a significant factor in the enhanced activity of eremomycin. The stereochemistry and substitution pattern of this sugar likely lead to more favorable interactions at the site of action. While systematic studies involving the synthesis of eremomycin analogs with varied glycosylation patterns are challenging, the available data from degradation studies consistently highlight the critical role of the native glycosylation in the potent antibacterial activity of eremomycin.

Significance of Halogenation (e.g., Chlorine Content) on Biological Activity

Eremomycin possesses a single chlorine atom on the second amino acid residue of its peptide backbone. mdpi.com The presence of this halogen atom, while seemingly a minor structural feature, has a discernible impact on the antibiotic's biological activity.

Interestingly, while removal of the native chlorine atom is detrimental, the introduction of halogens at other positions, particularly on peripheral substituents, can be a viable strategy for enhancing activity. For example, in a series of C-terminal aminoalkylamide derivatives of eremomycin, compounds bearing a fluorobenzyl group exhibited slightly higher activity against resistant enterococci than their chlorine-containing counterparts. researchgate.net This highlights the complex nature of halogen-protein interactions, where the position and the specific halogen atom (fluorine vs. chlorine) can have distinct effects on biological activity.

CompoundModificationTarget OrganismRelative Activity
EremomycinChlorine presentGram-positive bacteriaHigher
DechloroeremomycinChlorine absentGram-positive bacteria2- to 10-fold lower than eremomycin
Eremomycin C-terminal fluorobenzylamideFluorine on substituentResistant EnterococciSlightly higher than chloro-derivative
Eremomycin C-terminal chlorobenzylamideChlorine on substituentResistant EnterococciSlightly lower than fluoro-derivative

Influence of Peptide Backbone Variations and Stereochemistry on SAR

The heptapeptide (B1575542) backbone of eremomycin forms a rigid, cup-shaped structure that is essential for its binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Variations in the amino acid sequence or the stereochemistry of the constituent amino acids can have a profound impact on the antibiotic's activity.

A key modification that has been explored is the removal of the N-terminal N-methyl-D-leucine residue to produce des-(N-methyl-D-leucyl)eremomycin. This modification damages the "binding pocket" of the antibiotic, leading to a significant decrease in its ability to bind to D-Ala-D-Ala and a corresponding reduction in activity against susceptible bacterial strains. nih.govnih.gov However, interestingly, certain hydrophobic derivatives of this hexapeptide have been shown to retain activity against vancomycin-resistant enterococci, suggesting that they may act through an alternative mechanism that does not rely on high-affinity binding to the D-Ala-D-Ala terminus. nih.gov

The identity of the N-terminal amino acid is also critical. Replacing the native N-methyl-D-leucine of the eremomycin aglycone with D-lysine was found to not seriously affect the in vitro antibacterial properties. nih.gov In contrast, substitution with D-tryptophan or D-histidine resulted in compounds that were practically devoid of antibacterial activity. nih.gov This demonstrates a high degree of specificity for the structure of the amino acid at this position.

Stereochemistry is a fundamental aspect of molecular recognition, and the specific stereochemical configuration of the amino acids in the eremomycin peptide core is crucial for maintaining the precise three-dimensional structure required for biological activity. While extensive studies on the systematic epimerization of each chiral center in eremomycin are not widely reported, it is well-established in peptide science that changes in stereochemistry can dramatically alter conformation and, consequently, biological function. The natural D- and L-configurations of the amino acids in eremomycin are essential for the formation of the rigid, pre-organized binding pocket that recognizes its target with high affinity.

Computational Modeling and In Silico Approaches for SAR Prediction and Optimization

In recent years, computational modeling and in silico techniques have become invaluable tools in drug discovery and development, including for complex natural products like eremomycin. These methods allow for the prediction of structure-activity relationships and the rational design of new analogs with improved properties.

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target. For eremomycin and its analogs, docking studies can be used to visualize and analyze the interactions with the D-Ala-D-Ala and D-Ala-D-Lac binding sites. nih.gov This can provide insights into why certain modifications, such as changes to the C-terminal amide or the peptide backbone, enhance or diminish activity. By calculating binding energies, docking can help to prioritize the synthesis of the most promising derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For eremomycin derivatives, a QSAR model could be developed by correlating physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) of different analogs with their measured antimicrobial activities (e.g., MIC values). Such models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent compounds.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a drug and its target over time. nih.govnih.gov MD simulations of eremomycin and its analogs complexed with peptidoglycan precursors can reveal details about the conformational changes that occur upon binding, the stability of the complex, and the role of individual residues and substituents in the binding process. This information is crucial for understanding the molecular basis of the SAR and for designing modifications that can enhance binding affinity and overcome resistance.

While specific computational studies focused exclusively on "Eremomycin, 26-methylamino carbonyl-" are not prevalent in the literature, the application of these in silico approaches to the broader class of glycopeptide antibiotics has demonstrated their potential to accelerate the development of new and more effective antimicrobial agents.

Advanced Research Methodologies and Engineering in Glycopeptide Development

Synthetic Biology for Expanding Glycopeptide Chemical Diversity

Synthetic biology offers powerful tools to overcome the limitations of traditional chemical synthesis and to generate novel glycopeptide structures. nih.gov By engineering the biosynthetic pathways of these complex natural products, it is possible to create a wide array of new compounds that are not accessible through conventional means. nih.govacs.org This approach involves the manipulation of the genetic blueprints of producing organisms, such as Actinomycetes, to alter the final chemical structure of the glycopeptide. oup.com The goal is to produce derivatives with enhanced properties, such as activity against vancomycin-resistant bacteria. acs.org

The foundation of synthetic biology in glycopeptide development lies in the discovery of new biosynthetic gene clusters (BGCs). oup.com Advances in genome sequencing and bioinformatics have revolutionized this process, allowing researchers to rapidly identify and analyze the BGCs responsible for producing glycopeptides in various microorganisms. frontiersin.org Genome mining involves scanning the entire genetic material of an organism for sequences that are homologous to known antibiotic biosynthesis genes. nih.govnih.gov

Researchers utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the presence and boundaries of BGCs within a sequenced genome. gonzaga.edu These tools can identify genes encoding key enzymes for glycopeptide synthesis, such as non-ribosomal peptide synthetases (NRPSs) and cytochrome P450-dependent oxygenases, which are responsible for creating the core peptide scaffold and its characteristic crosslinks. nih.govmdpi.com For instance, the analysis of the Streptomyces toyocaensis genome led to the identification of the 68 kb BGC for A47934, a teicoplanin-class glycopeptide, revealing 34 open reading frames involved in its synthesis, regulation, and resistance. nih.gov

The discovery of cryptic or silent BGCs—those not expressed under standard laboratory conditions—represents a significant opportunity for finding novel glycopeptides. oup.com Studies on microorganisms from unique environments, such as caves, have revealed a high number of novel BGCs with low similarity to known pathways, highlighting the vast, untapped potential for new antibiotic discovery. frontiersin.org This genome-driven approach has proven more efficient than traditional screening methods, which often lead to the rediscovery of known compounds. frontiersin.org By identifying and characterizing these novel BGCs, scientists can access new chemical scaffolds that can be further engineered. nih.govresearchgate.net

Glycopeptide biosynthesis is a modular process, carried out by large, multi-enzyme complexes, primarily non-ribosomal peptide synthetases (NRPSs). mdpi.comengconfintl.org This modularity is a key feature that synthetic biologists exploit to create novel compounds. engconfintl.orgnih.gov The concept of modular assembly involves the construction of chimeric biosynthetic pathways by combining genes or domains from different glycopeptide BGCs. engconfintl.org In the language of synthetic biology, the genes for scaffolds and tailoring enzymes are considered "parts" that can be assembled into "devices" (gene assemblies) and expressed in a suitable "chassis" (host organism) to generate engineered natural products. acs.org

This "mix-and-match" approach allows for the creation of new glycopeptide backbones and the introduction of diverse chemical modifications. acs.org For example, thirteen different scaffold-modifying enzymes from seven distinct GPA BGCs were introduced in various combinations into a Streptomyces coelicolor strain that was engineered to produce a minimal teicoplanin-like scaffold. nih.gov This strategy resulted in the production of 15 different glycopeptide molecules, nine of which were previously unknown. nih.govacs.org

However, the practical application of modular assembly can be limited by the specificity and compatibility of the enzymes. engconfintl.orgrsc.org Recent advances focus on using synthetic interfaces, such as docking domains or protein-protein interaction pairs (e.g., SpyTag/SpyCatcher), to create more reliable and predictable connections between enzyme modules from different pathways. rsc.org These strategies provide a more systematic framework for engineering modular enzymes and expanding the chemical diversity of glycopeptides. rsc.org

Directed evolution is a powerful protein engineering technique used to improve the function of enzymes or to generate enzymes with novel activities. nih.gov This method mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutagenesis, expression, and selection for a desired trait. nih.gov In the context of glycopeptide biosynthesis, directed evolution can be applied to the tailoring enzymes within a BGC to enhance their productivity or alter their substrate specificity, leading to novel derivatives. nih.gov

For instance, the enzymes responsible for glycosylation, halogenation, or acylation can be evolved to accept unnatural substrates or to perform their reactions more efficiently. acs.org By creating libraries of enzyme variants and screening for improved performance, researchers can overcome the limitations of native enzymes. nih.gov One study reported boosting the turnover frequency of a designer enzyme by nearly 100-fold through consecutive rounds of directed evolution. nih.gov While specific examples focusing on the enzymes in the eremomycin (B1671613) pathway are not prevalent, the principles have been broadly applied. For example, P450 monooxygenases, crucial for cross-linking in glycopeptide scaffolds, have been successfully engineered through directed evolution to achieve new catalytic functions. nih.gov This methodology provides a route to fine-tune biosynthetic pathways and generate novel glycopeptide analogues that would be difficult to produce through other means. nih.gov

High-Throughput Screening (HTS) for New Glycopeptide Derivatives

High-throughput screening (HTS) is an automated process that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. malvernpanalytical.com It is an essential tool in drug discovery for identifying "hits"—compounds that show a desired effect—from large chemical libraries. malvernpanalytical.commdpi.com For glycopeptide development, HTS is used to screen libraries of natural product extracts or synthetically modified derivatives, such as those of eremomycin, to find new potent antibiotics.

A primary application of HTS in antibiotic research is the screening of compound libraries for antimicrobial activity against a panel of pathogenic bacteria. mdpi.com These libraries can contain thousands of distinct molecules, including semi-synthetic derivatives of known glycopeptides. mdpi.com The screening is typically performed in microtiter plates, where each well contains a specific compound, the bacterial culture, and a growth indicator. mdpi.com Automated liquid handlers prepare the plates, and robotic systems measure bacterial growth, allowing for the rapid identification of compounds that inhibit it. malvernpanalytical.com

A study on new aminoalkylamides of eremomycin illustrates this process. mdpi.com A series of 17 new eremomycin amides were synthesized and screened for their antimicrobial activity against a wide panel of Gram-positive bacteria, including both susceptible and vancomycin-resistant strains of Staphylococcus aureus and Enterococcus species. mdpi.com The results of such screens are typically quantified as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. mdpi.com This HTS approach demonstrated that modifying the carboxyl group of eremomycin can significantly increase its activity against glycopeptide-resistant strains while maintaining potency against susceptible ones. mdpi.com

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Eremomycin Derivatives

Compound S. aureus ATCC 29213 (Susceptible) S. aureus 3798 (Vancomycin-Resistant) E. faecium 2 (Vancomycin-Resistant)
Vancomycin (B549263) 1 4 >128
Eremomycin 0.5 2 128
Eremomycin amide 4e 0.125 0.5 4
Eremomycin amide 4f 0.125 0.5 4

Data sourced from a study on aminoalkylamides of eremomycin. mdpi.com

Once active compounds are identified, HTS can also be employed to elucidate their mechanism of action (MOA). nih.gov For glycopeptides, the primary mechanism is the inhibition of bacterial cell wall synthesis. nih.govkoreamed.org They achieve this by binding to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation enzymes essential for cell wall construction. nih.govnih.gov

HTS assays can be designed to specifically detect this activity. For example, a common assay involves monitoring the incorporation of radiolabeled precursors, such as N-acetylglucosamine, into the cell wall. A compound that inhibits cell wall synthesis will reduce the amount of incorporated radioactivity. Another approach uses reporter strains, where a gene for a fluorescent or luminescent protein is placed under the control of a promoter that is activated when the cell wall synthesis pathway is stressed or inhibited. Screening a library of compounds against such a reporter strain can quickly identify those that specifically target the cell wall. nih.gov While newer lipoglycopeptides like oritavancin (B1663774) have additional mechanisms, such as disrupting bacterial membrane integrity, the foundational activity for the class remains cell wall inhibition. mdpi.comnih.gov These HTS-based MOA studies are critical for confirming that new derivatives, like those of eremomycin, retain the desired mode of action and for discovering potential novel mechanisms. nih.gov

Chemical Genetics and Chemo-enzymatic Synthesis for Mechanistic Insights and Analog Generation

Chemical genetics and chemo-enzymatic synthesis are powerful strategies that merge chemical and biological techniques to explore and manipulate complex biological systems, such as the biosynthesis of glycopeptide antibiotics. nih.gov These approaches are instrumental in generating novel analogs that would be difficult to produce through purely chemical synthesis or genetic engineering alone.

Chemical Genetics in Glycopeptide Biosynthesis

Chemical genetics involves the use of small molecules to perturb the function of proteins and biological pathways. In the context of glycopeptide biosynthesis, this can involve feeding precursor analogs to the producing organism or using inhibitors of specific enzymes in the biosynthetic pathway. This allows for the generation of novel glycopeptide structures and provides insights into the substrate flexibility of the biosynthetic machinery. For instance, by introducing modified amino acid precursors, it is possible to create variations in the peptide backbone of eremomycin. nih.gov

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. This hybrid approach allows for the construction of complex molecules like glycopeptides in a more efficient and controlled manner than either method alone. nih.gov Typically, a core scaffold of the glycopeptide is produced through fermentation and then chemically modified in subsequent steps. Alternatively, peptide fragments can be synthesized chemically and then glycosylated or cyclized using specific enzymes. nih.govworktribe.com

The generation of "Eremomycin, 26-methylamino carbonyl-" can be envisioned through a chemo-enzymatic route. The parent compound, eremomycin, which is structurally similar to vancomycin, can be isolated from fermentation cultures. mdpi.com The carboxylic acid at the C-terminus of eremomycin can then be chemically activated and coupled with a methylamine (B109427) to form the desired 26-methylamino carbonyl derivative. This targeted modification is a prime example of how chemo-enzymatic synthesis can be used to create specific, novel analogs. nih.gov

A series of new carboxamides of the glycopeptide antibiotic eremomycin has been synthesized and investigated in vitro. The goal of such studies is to compare the influence of the substituents introduced onto the eremomycin skeleton on the activity of these compounds against vancomycin-susceptible and resistant bacterial strains. nih.gov

Table 1: Hypothetical Chemo-enzymatic Synthesis and Activity of Eremomycin Analogs

CompoundModificationSynthesis Yield (%)MIC against Vancomycin-Susceptible S. aureus (µg/mL)MIC against Vancomycin-Resistant Enterococcus (µg/mL)
EremomycinParent Compound-0.564
Eremomycin, 26-methylamino carbonyl- C-terminal methylamide 75 0.25 32
Eremomycin, 26-propylamino carbonyl-C-terminal propylamide720.516
Eremomycin, 26-benzylamino carbonyl-C-terminal benzylamide6818
Dechloro-eremomycinRemoval of chlorine atom452128
Eremomycin aglyconeRemoval of sugar moieties90 (via hydrolysis)8>256

Computational Drug Design and In Silico Screening of Glycopeptide Analogs

Computational drug design and in silico screening have become indispensable tools in modern drug discovery, offering a rapid and cost-effective way to predict the properties of novel compounds before their actual synthesis. researchgate.net These methods are particularly valuable for complex molecules like glycopeptides, where the synthesis of a large library of analogs can be time-consuming and resource-intensive.

Computational Modeling and Molecular Docking

Computational modeling allows for the three-dimensional visualization and analysis of glycopeptide structures and their interactions with their biological targets. For glycopeptide antibiotics, the primary target is the D-Ala-D-Ala terminus of the lipid II precursor in the bacterial cell wall. nih.gov Molecular docking simulations can predict the binding affinity and orientation of a glycopeptide analog, such as "Eremomycin, 26-methylamino carbonyl-", within the binding pocket of its target. These predictions can help to prioritize the synthesis of analogs that are most likely to have improved biological activity.

In Silico Screening

In silico screening involves the virtual testing of large libraries of compounds against a biological target. This can be done through structure-based methods, where the three-dimensional structure of the target is known, or ligand-based methods, which rely on the properties of known active compounds. For the development of eremomycin analogs, a virtual library of derivatives with different modifications at the C-terminus, N-terminus, or sugar moieties could be created. Each of these virtual compounds can then be computationally evaluated for its potential to bind to the D-Ala-D-Ala target and for other desirable properties, such as improved membrane association or reduced susceptibility to resistance mechanisms.

The insights gained from these in silico studies can guide the selection of the most promising candidates for chemo-enzymatic synthesis and biological testing. For "Eremomycin, 26-methylamino carbonyl-", computational models might predict that the methylamide modification enhances binding to the target or alters the dimerization properties of the molecule, potentially leading to improved antibacterial activity.

Table 2: Hypothetical In Silico Screening Data for Eremomycin Analogs

CompoundModificationPredicted Binding Affinity to D-Ala-D-Ala (kcal/mol)Predicted Docking ScoreNumber of Predicted Hydrogen Bonds
EremomycinParent Compound-10.2-9.85
Eremomycin, 26-methylamino carbonyl- C-terminal methylamide -10.8 -10.5 6
Eremomycin, 26-propylamino carbonyl-C-terminal propylamide-11.2-10.96
Eremomycin, 26-benzylamino carbonyl-C-terminal benzylamide-9.5-9.15
Dechloro-eremomycinRemoval of chlorine atom-8.7-8.34
Eremomycin aglyconeRemoval of sugar moieties-7.1-6.83

Future Perspectives in Eremomycin, 26 Methylamino Carbonyl Research

Development of Next-Generation Eremomycin (B1671613) Derivatives with Enhanced Molecular Efficacy

The development of new eremomycin derivatives is a promising strategy to overcome the limitations of the parent compound. Research is focused on creating semisynthetic derivatives with improved activity against resistant bacterial strains.

One notable advancement is the synthesis of N'-substituted derivatives of eremomycin bearing hydrophobic moieties. These modifications have been shown to be active against glycopeptide-resistant enterococci. For instance, the introduction of an adamantyl group to the eremomycin structure has yielded derivatives with significant antibacterial activity against a range of Gram-positive pathogens, including vancomycin-resistant strains. acs.orgacs.org The 2-adamantyl amide of eremomycin, in particular, has demonstrated high activity against vancomycin-susceptible staphylococci and enterococci, glycopeptide-intermediate-resistant Staphylococcus aureus (GISA), and some vancomycin-resistant enterococci (VRE). acs.orgacs.orgnih.gov

Furthermore, the conjugation of eremomycin with an arylalkyl group via an alkylenediamine spacer has led to the creation of new amides. nih.gov Many of these derivatives exhibit increased activity against both susceptible and resistant Gram-positive strains compared to vancomycin (B549263). nih.gov The nature and number of substituents on the aromatic ring in the side chain have been found to influence the antibacterial activity of these derivatives. nih.gov

Below is a data table summarizing the in vitro activity of some eremomycin derivatives against various bacterial strains.

DerivativeBacterial StrainMIC (μg/mL)Reference
2-adamantyl amide of eremomycin Vancomycin-susceptible staphylococci and enterococci0.25 - 0.5 acs.org
GISA staphylococci1 - 4 acs.org
Vancomycin-resistant enterococci4 - 8 acs.org
Ciprofloxacin-susceptible and -resistant Bacillus anthracis0.25 - 0.5 acs.orgnih.gov
Eremomycin amides with fluorobenzyl group Vancomycin-susceptible and GPA-resistant strainsMore active than vancomycin nih.gov

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

These findings underscore the potential of semisynthetic modifications to enhance the efficacy of eremomycin and combat the growing threat of antibiotic resistance.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding of Biosynthesis and Action

The advent of "omics" technologies has revolutionized the study of natural product biosynthesis, including that of glycopeptide antibiotics like eremomycin. These technologies provide a systems-level view of the intricate molecular processes involved in the production and mechanism of action of these complex molecules.

Genomics plays a crucial role in identifying the biosynthetic gene clusters (BGCs) responsible for producing glycopeptides. acs.org By sequencing the genomes of producing organisms, such as Amycolatopsis orientalis for vancomycin, researchers can pinpoint the genes encoding the enzymes involved in the antibiotic's assembly. nih.gov This knowledge is fundamental for engineering the biosynthetic pathway to create novel derivatives.

Proteomics , the large-scale study of proteins, allows for the identification and quantification of the enzymes involved in glycopeptide biosynthesis. acs.org This can help in understanding the regulatory networks that control antibiotic production and in identifying potential bottlenecks in the biosynthetic process. acs.org

Metabolomics , which focuses on the comprehensive analysis of metabolites, provides insights into the precursor supply for glycopeptide biosynthesis and the metabolic state of the producing organism. youtube.com By understanding the metabolic fluxes, it may be possible to optimize the production of eremomycin and its derivatives.

The integration of these omics platforms offers a powerful approach to:

Discover novel glycopeptide BGCs from diverse microbial sources.

Elucidate the complex enzymatic steps in eremomycin biosynthesis.

Engineer the biosynthetic pathway to generate new eremomycin analogues with improved properties.

Understand the mechanisms of action and resistance at a molecular level. youtube.com

The following table provides an overview of how different omics technologies contribute to glycopeptide research.

Omics TechnologyApplication in Glycopeptide ResearchReference
Genomics Identification of biosynthetic gene clusters (BGCs) for glycopeptides. acs.org
Proteomics Identification and quantification of biosynthetic enzymes. acs.org
Metabolomics Analysis of precursor metabolites and metabolic pathways. youtube.com
Transcriptomics Studying gene expression levels of the biosynthetic genes. acs.org

A multi-omics approach, combining genomic, transcriptomic, proteomic, and metabolomic data, will be instrumental in unlocking the full potential of eremomycin and other glycopeptides as therapeutic agents. nih.gov

Rational Design of Glycopeptides to Overcome Evolving Antimicrobial Resistance

The increasing prevalence of vancomycin-resistant strains, particularly those with altered cell wall precursors (D-Ala-D-Lac), necessitates a shift towards the rational design of new glycopeptides. nih.gov This approach involves modifying the glycopeptide structure to restore or enhance its binding affinity to the modified targets. numberanalytics.com

A key strategy is the chemical modification of the glycopeptide core to create derivatives that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac termini. nih.gov This can involve introducing new functional groups or altering the conformation of the binding pocket. For example, creating lipophilic cationic analogues of vancomycin has been shown to overcome the intrinsic resistance of Gram-negative bacteria by enabling the antibiotic to permeabilize their outer membrane. nih.gov

Another approach is to design glycopeptides with dual mechanisms of action. Telavancin, a derivative of vancomycin, not only inhibits cell wall synthesis but also disrupts the bacterial membrane integrity. nih.govresearchgate.net This dual action makes it more difficult for bacteria to develop resistance.

The principles of rational glycopeptide design include:

Structural Modification: Altering the chemical structure to improve binding to resistant targets. numberanalytics.com

Introduction of New Moieties: Adding functional groups to enhance antibacterial activity or confer new mechanisms of action.

Combination Therapy: Designing derivatives that can be used in conjunction with other antibiotics to create synergistic effects. numberanalytics.com

The future of glycopeptide antibiotics lies in the development of redesigned molecules that are not only potent against current resistant strains but are also less prone to the development of future resistance. nih.govresearchgate.net

The table below outlines some strategies for the rational design of glycopeptides.

Design StrategyRationaleExampleReference
Modification for D-Ala-D-Lac binding To overcome resistance in vancomycin-resistant enterococci (VRE).Chemical synthesis of derivatives with altered binding pockets. nih.gov
Addition of Lipophilic Cationic Groups To enable penetration of the outer membrane of Gram-negative bacteria.Lipophilic cationic vancomycin analogues. nih.gov
Dual Mechanism of Action To reduce the likelihood of resistance development.Telavancin (inhibition of cell wall synthesis and membrane disruption). nih.govresearchgate.net

By leveraging a deep understanding of the molecular basis of resistance and employing sophisticated chemical and biological tools, researchers are poised to develop a new generation of glycopeptide antibiotics that can effectively combat multidrug-resistant pathogens.

Q & A

Basic Research Questions

Q. What are the key structural features of Eremomycin, 26-methylamino carbonyl- that influence its antimicrobial activity?

  • Methodology : Use spectroscopic techniques (e.g., NMR, X-ray crystallography) to map the molecule’s 3D conformation, focusing on the 26-methylamino carbonyl group. Compare binding affinity data (e.g., ITC) with structural analogs lacking this group to isolate its functional role. Reference literature on glycopeptide antibiotics to contextualize findings .

Q. How can researchers synthesize Eremomycin derivatives with modified carbonyl groups?

  • Methodology : Employ regioselective acylation or carbamate-forming reactions under mild conditions (e.g., pH-controlled aqueous environments). Use protecting groups (e.g., Fmoc) to shield reactive sites during synthesis. Validate purity via HPLC and mass spectrometry .

Q. What standard assays are used to evaluate the minimum inhibitory concentration (MIC) of Eremomycin, 26-methylamino carbonyl-?

  • Methodology : Perform broth microdilution assays against Gram-positive bacterial strains (e.g., Staphylococcus aureus). Include positive controls (e.g., vancomycin) and account for solvent effects. Replicate experiments in triplicate to ensure statistical validity .

Advanced Research Questions

Q. How can experimental design determine the role of the 26-methylamino carbonyl group in Eremomycin’s binding to bacterial cell walls?

  • Methodology : Combine isothermal titration calorimetry (ITC) with molecular docking simulations to quantify binding energy contributions. Mutagenesis studies on bacterial peptidoglycan precursors (e.g., D-Ala-D-Ala termini) can isolate interactions. Use PICO framework to define variables (e.g., Intervention: modified Eremomycin; Outcome: binding affinity) .

Q. How to resolve contradictions in studies on Eremomycin’s efficacy against Gram-positive vs. Gram-negative bacteria?

  • Methodology : Conduct a systematic review (PRISMA guidelines) to aggregate data from in vitro and in vivo studies. Assess heterogeneity via meta-regression (e.g., differences in bacterial membrane permeability assays). Use the FINER criteria to evaluate study relevance and novelty .

Q. What strategies optimize the pharmacokinetic profile of Eremomycin, 26-methylamino carbonyl- derivatives?

  • Methodology : Perform structure-activity relationship (SAR) studies by introducing hydrophilic/hydrophobic substituents. Use murine models to measure serum half-life and tissue distribution. Compare results with computational ADMET predictions (e.g., SwissADME) .

Q. How to assess the potential for cross-resistance between Eremomycin and other glycopeptide antibiotics?

  • Methodology : Isolate resistant bacterial strains via serial passage under sub-MIC Eremomycin exposure. Screen for mutations in van gene clusters (e.g., vanA, vanB) using whole-genome sequencing. Cross-test resistance against vancomycin and teicoplanin .

Methodological Frameworks

  • PICO : Define variables for comparative studies (e.g., Population: bacterial strains; Intervention: modified Eremomycin; Comparison: wild-type Eremomycin; Outcome: MIC reduction) .
  • FINER : Evaluate research feasibility (e.g., synthetic accessibility of derivatives) and ethical considerations (e.g., animal model use) .

Data Integration Tips

  • For conflicting results, use sensitivity analysis to identify outliers or confounding variables (e.g., variations in bacterial culture conditions) .
  • Apply COSMOS-E guidelines for systematic reviews to ensure transparent reporting of observational and experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.